molecular formula C20H16F3NO3 B2354291 1-[(2,5-Dimethylphenyl)methyl]-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 2415468-46-9

1-[(2,5-Dimethylphenyl)methyl]-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B2354291
CAS No.: 2415468-46-9
M. Wt: 375.347
InChI Key: OJWLRGMXKLFBMB-UHFFFAOYSA-N
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Description

“1-[(2,5-Dimethylphenyl)methyl]-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring . The compound also contains a trifluoromethyl group, a carboxylic acid group, and a dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The quinoline core provides a planar, aromatic system, which can participate in π-stacking interactions. The trifluoromethyl group is a strong electron-withdrawing group, which can affect the electronic properties of the molecule .


Chemical Reactions Analysis

The compound, due to its various functional groups, can participate in a variety of chemical reactions. For example, the carboxylic acid group can undergo reactions such as esterification and amide formation. The trifluoromethyl group can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the environment. For example, the presence of the carboxylic acid group would likely make the compound acidic. The trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility .

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO3/c1-11-3-4-12(2)13(7-11)9-24-10-16(19(26)27)18(25)15-6-5-14(8-17(15)24)20(21,22)23/h3-8,10H,9H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWLRGMXKLFBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=C2C=C(C=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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